Macitentan IMpurity

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a critical aspect of pharmaceutical quality assurance, essential for ensuring the safety, efficacy, and quality of drug products. longdom.orgijpsjournal.com Unwanted chemicals that remain with APIs or develop during formulation can significantly impact the therapeutic effect and safety profile of a medication. ijpsjournal.com Even in trace amounts, certain impurities can alter the stability of the drug, leading to a decrease in potency or the formation of new, potentially harmful compounds over the product's shelf life. longdom.orgnih.gov

Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the control of impurities. jpionline.orgeuropa.eu The ICH Q3A(R2) guideline, for instance, provides a framework for qualifying and controlling impurities in new drug substances, setting thresholds for reporting, identification, and qualification. jpionline.orgich.org This regulatory scrutiny necessitates that pharmaceutical manufacturers develop and validate robust analytical procedures capable of detecting and quantifying impurities to ensure they remain below these established safety limits. ich.orgglobalpharmatek.com Adherence to these standards is a non-negotiable prerequisite for obtaining market approval. longdom.org

Scope and Objectives of Macitentan (B1675890) Impurity Studies

The primary objective of Macitentan impurity research is to identify, characterize, and control all potential and actual impurities to ensure the final drug substance meets high standards of purity and quality. ijsrst.com This involves a multi-faceted approach that begins with a deep understanding of the Macitentan synthesis process and its potential degradation pathways.

The scope of these studies encompasses several key areas:

Identification of Process-Related Impurities: Research focuses on impurities that can arise from the manufacturing process. These can include unreacted starting materials, intermediates, by-products from unintended side reactions, and residual reagents or catalysts. jpionline.org For instance, studies on Macitentan have identified several process-related impurities that were subsequently synthesized and characterized to serve as reference standards. ijsrst.comijsrst.com

Characterization of Degradation Products: Forced degradation or stress testing is a critical component of impurity studies. nih.govresearchgate.net Macitentan is subjected to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light to deliberately induce degradation. nih.govnih.govresearchgate.net This helps to identify the likely degradation products that could form during storage and establish the drug's intrinsic stability. nih.govnih.gov Studies have shown that Macitentan is particularly susceptible to degradation under acidic and basic hydrolytic conditions, leading to the formation of numerous degradation products (DPs). nih.govresearchgate.net

Development of Analytical Methods: A crucial objective is the development and validation of sensitive and specific analytical methods, most commonly high-performance liquid chromatography (HPLC). ijsrst.comnih.gov These stability-indicating methods must be capable of separating and quantifying Macitentan from all its known and potential impurities without interference from other components in the drug product. nih.govresearchgate.net The validation of these methods according to ICH guidelines ensures their accuracy, precision, and reliability. researchgate.netresearchgate.net

Setting Acceptance Criteria: Based on the data from process development, stability studies, and batch analyses, scientifically justified acceptance criteria (specifications) are established for each identified and unidentified impurity in the drug substance. ich.orgijsrst.com These limits are set to be as low as reasonably achievable and are justified by safety data. ich.org

By systematically addressing these objectives, researchers can create a comprehensive impurity profile for Macitentan. This detailed understanding allows for the implementation of effective control strategies throughout the manufacturing process and shelf-life of the product, ensuring a consistent and high-quality medication. google.com

Research Findings on Macitentan Impurities

Detailed investigations into the impurity profile of Macitentan have identified several compounds arising from both the synthetic process and degradation. The following tables summarize some of the key impurities that have been reported in scientific literature.

Table 1: Process-Related Impurities of Macitentan

This table details impurities that are typically formed during the synthesis of Macitentan. Their presence is monitored and controlled through process optimization and purification steps.

| Impurity Name/Identifier | Chemical Name | Probable Origin |

| Impurity 8 | 2,2'-{[5-(4-bromophenyl)pyrimidine-4,6-diyl]bis(oxy)}diethanol | By-product |

| Impurity 9 | 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]-pyrimidine | By-product |

| Impurity 10 | N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N'-propylsulfamide | By-product |

| Impurity 11 | 2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino}pyrimidin-4-yl]oxy}ethylacetate | By-product |

| Data sourced from studies on the synthesis and characterization of Macitentan related substances. ijsrst.com |

Table 2: Degradation Products of Macitentan from Forced Degradation Studies

Forced degradation studies expose Macitentan to harsh conditions to predict its stability and identify potential degradants. Macitentan has been found to be most susceptible to acid and base hydrolysis. nih.govnih.govresearchgate.net

| Degradation Condition | Number of Degradation Products (DPs) Identified | Key Findings |

| Acid Hydrolysis | 9 (DP1 to DP9) | Significant degradation observed. nih.gov The most common degradation pathways involve the removal of the bromopyrimidine or propylsulfamide groups. |

| Base Hydrolysis | 2 (H2 and H5) | Degradation occurs, leading to specific products. nih.govtandfonline.com |

| Oxidative Stress | Slight degradation | Macitentan is relatively stable under oxidative conditions, with only slight degradation noted in some studies. researchgate.netresearchgate.net |

| Thermal & Photolytic Stress | Stable | Macitentan was found to be stable under thermal and photolytic stress conditions in several key studies. nih.govtandfonline.com |

| Data compiled from various forced degradation studies on Macitentan. nih.govresearchgate.nettandfonline.com |

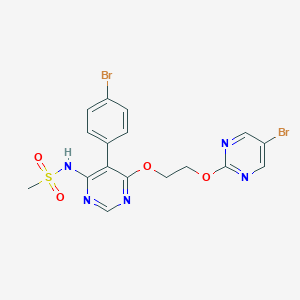

Structure

3D Structure

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O4S/c1-29(25,26)24-15-14(11-2-4-12(18)5-3-11)16(23-10-22-15)27-6-7-28-17-20-8-13(19)9-21-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPGENLNBOPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Macitentan Impurity Standards

General Principles of Impurity Synthesis

The synthesis of impurity standards is a critical aspect of pharmaceutical development. These standards are essential for the validation of analytical methods used to quantify and control impurities in the final Active Pharmaceutical Ingredient (API). symeres.com The primary goal is to have a well-characterized sample of the impurity to use as a reference.

General principles that guide the synthesis of pharmaceutical impurities include:

Understanding Formation Pathways: A thorough understanding of the manufacturing process of the API is crucial to predict and identify potential impurities. ich.org These can be process-related impurities, which are by-products of the main reaction, or degradation products that form over time. bocsci.com

De Novo Synthesis: In many cases, the most practical approach to obtaining a pure impurity standard is through de novo synthesis. This involves designing a specific chemical route to produce the impurity, often starting from readily available materials.

Isolation and Characterization: In some instances, impurities can be isolated directly from crude batches of the API using chromatographic techniques. symeres.com Once isolated or synthesized, the structure of the impurity must be unequivocally confirmed using a range of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ijsrst.com

Strategic Process Control: Knowledge of impurity formation allows for the optimization of the API synthesis process to minimize their generation. bocsci.com This can involve adjusting reaction conditions, purification methods, and storage conditions. bocsci.comgoogleapis.com

Specific Synthetic Pathways for Key Impurities

During the process development of Macitentan (B1675890), several process-related impurities have been identified. ijsrst.comijsrst.com The synthesis of these impurities is necessary for their use as reference standards in quality control.

Synthesis of Impurity 8

Impurity 8, identified as 2,2'-{[5-(4-bromophenyl)pyrimidine-4,6-diyl]bis(oxy)}diethanol, can be formed through a nucleophilic substitution reaction. ijsrst.comijsrst.com

Pathway: Unreacted 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is reacted with two molecules of ethylene (B1197577) glycol in the presence of a base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ijsrst.com An alternative method utilizes lithium tert-butoxide in DMSO at an elevated temperature to produce Impurity 8 as a white solid. ijsrst.com

Synthesis of Impurity 9

The formation of Impurity 9, 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]-pyrimidine, is linked to the presence of Impurity 8 in a subsequent reaction step. ijsrst.comijsrst.com

Pathway: This impurity is synthesized by condensing Impurity 8 with two molecules of N-propylsulfamide in the presence of lithium tert-butoxide in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) at an elevated temperature. ijsrst.com

Table 1: Spectroscopic Data for Impurity 9 ijsrst.com

| Technique | Data |

| IR (cm⁻¹) | 3445, 2957, 1569, 1430, 1308, 1120, 1064, 822 |

| MS m/z (%) | 670.9 [M+ + 1] |

| ¹H NMR (DMSO, 300 MHz) | δ 8.71 (s, 4H), 8.46 (s, 1H), 7.40-7.42 (d, 2H), 7.25-7.28 (d, 2H), 4.60-4.69 (t, 8H) |

| ¹³C NMR (DMSO, 300 MHz) | δ 166.16, 163.11, 159.72, 155.70, 132.33, 130.49, 129.12, 120.65, 111.88, 103.87, 65.50, 64.91 |

Synthesis of Impurity 10

Impurity 10, N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N'-propylsulfamide, is synthesized through the condensation of an intermediate with the starting material. ijsrst.comijsrst.com

Pathway: The synthesis involves the reaction of 6-chloro-N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfonamide with 5-(4-bromophenyl)-4,6-dichloropyrimidine. ijsrst.com This reaction is carried out in the presence of lithium tert-butoxide in a solvent system of THF and DMF at an elevated temperature. ijsrst.com

Synthesis of Impurity 11

The synthesis of Impurity 11, 2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino}pyrimidin-4-yl]oxy}ethyl acetate (B1210297), has also been described. ijsrst.comijsrst.com The specific details of a dedicated synthetic route are not as explicitly detailed in the provided search results as for impurities 8, 9, and 10. However, its identification as a process-related impurity suggests it is formed during the synthesis of Macitentan. ijsrst.com

Preparation of 1,2-bis[[N-[5-(4-bromophenyl)]-N'-propanesulfonamide-6-oxo]pyrimidyl]ethyl diether

A patented method describes the preparation of this specific dimeric impurity. patsnap.com

Pathway: The synthesis starts with 5-(4-bromophenyl)-4,6-dichloropyrimidine as the raw material. patsnap.com This is condensed with N-propanesulfonamide and ethylene glycol. patsnap.com The reaction is typically carried out in N,N-dimethylformamide (DMF) with a base such as sodium hydride. patsnap.com After an initial reaction period, ethylene glycol and p-toluenesulfonyl chloride are added, and the mixture is heated. patsnap.com The crude product is then isolated by crystallization and purified. patsnap.com

Table 2: Example Reaction Conditions for Diether Impurity Synthesis patsnap.com

| Reactant/Reagent | Example Molar Ratio | Solvent | Temperature | Time | Yield (Crude) | | --- | --- | --- | --- | --- | | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1 | DMF | 85-95°C | ~8-10 h | 75-78% | | N-propylsulfonamide | ~1 | | | | | | Sodium Hydride | ~2.8 | | | | | | Ethylene Glycol | ~0.5 | | | | | | p-toluenesulfonyl chloride | ~1 | | | | |

Synthesis of Sulfamide (B24259) Building Blocks

The synthesis of the sulfamide core is a pivotal step in producing Macitentan and its related impurities. A common approach involves the reaction of chlorosulfonyl isocyanate with tert-butanol (B103910) to form a BOC-protected aminosulfonyl chloride. acs.orgacs.org This intermediate is then reacted with a suitable amine, such as n-propylamine, in the presence of a base like triethylamine. acs.orgacs.org The subsequent removal of the BOC protecting group with an acid, like hydrochloric acid in dioxane, yields the desired sulfamide. acs.orgacs.org This sulfamide can then be converted to its potassium salt by treatment with a base such as potassium tert-butylate, making it ready for coupling with the pyrimidine (B1678525) core. acs.orgacs.orgnewdrugapprovals.org

A key intermediate in the synthesis of certain Macitentan impurities is 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comatlantis-press.com This intermediate can be synthesized starting from p-bromophenylacetic acid, which undergoes esterification, cyclization with formamidine (B1211174) hydrochloride, and subsequent chlorination. google.com

Introduction of the Ethylene-Glycol Side Chain

The ethylene-glycol side chain is another crucial structural component of Macitentan and several of its impurities. This side chain is typically introduced by reacting a monochloro-pyrimidine intermediate with ethylene glycol. acs.orgnewdrugapprovals.orgquickcompany.in The reaction is often carried out in the presence of a strong base, such as sodium hydride or potassium tert-butylate, and at elevated temperatures. acs.orgquickcompany.in For instance, a monochloro-pyrimidine intermediate can be added to a mixture of potassium tert-butylate and a large excess of ethylene glycol in a solvent like dimethoxyethane and heated. acs.orgquickcompany.in An alternative method involves treating the monochloro-pyrimidine with a pre-formed solution of sodium in ethylene glycol. acs.org The resulting alcohol can then be further reacted to introduce the final pyrimidine ring of Macitentan or an impurity. acs.orgnewdrugapprovals.org

Purification Strategies for Impurity Standards

Once synthesized, the impurity standards must be purified to a high degree. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. bocsci.com The choice of solvent is critical to ensure that the desired compound crystallizes while impurities remain in the solution. bocsci.com Controlling the cooling rate is also important to obtain pure crystals. bocsci.com For Macitentan and its impurities, recrystallization from solvents like methanol (B129727) has been reported to be effective. acs.org

Chromatography: Various chromatographic techniques are employed for purification.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating impurities from complex mixtures. symeres.com Reverse-phase HPLC with a C18 column is commonly used for the separation of Macitentan and its impurities. bocsci.comchrom-china.com

Column Chromatography: Silica-column chromatography is a standard method for purifying synthetic products. labshake.com

Trituration: This involves washing the solid material with a solvent in which the desired compound is insoluble, but the impurities are soluble. For example, the potassium salt of a sulfamide building block can be purified by trituration with diethyl ether. acs.orgacs.org

Characterization and Content Calibration of Synthesized Impurity Standards

After purification, the impurity standards must be thoroughly characterized to confirm their identity and purity. creative-biolabs.com This is crucial for their use as reference standards in analytical methods. labinsights.nl

The characterization process typically involves a combination of spectroscopic and chromatographic techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the impurity. atlantis-press.comresearchgate.net

Mass Spectrometry (MS): This technique helps to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. atlantis-press.comresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for identifying impurities in the API. ijsrst.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized standard. bocsci.comchrom-china.com A stability-indicating HPLC method can separate the main compound from its impurities and degradation products. chrom-china.com The purity is often expressed as an area percentage. newdrugapprovals.org

Other Analytical Techniques:

Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values for the proposed structure. psu.edu

Melting Point: The melting point is a physical property that can indicate the purity of a crystalline solid. atlantis-press.com

Content calibration establishes the precise concentration of the impurity standard, which is vital for quantitative analysis. labinsights.nl This involves using a highly pure and well-characterized reference standard. creative-biolabs.com The impurity content can be determined using a calibration curve generated from solutions of the impurity reference standard (IRS) at varying concentrations. lgcstandards.com

Advanced Analytical Methodologies for Macitentan Impurity Analysis

Chromatographic Techniques

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Macitentan (B1675890). These methods are adept at separating, identifying, and quantifying impurities that may be present in the drug substance. The control of these impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory authorities worldwide. For Macitentan, various chromatographic methods have been developed and validated to ensure that impurity levels are maintained below the required thresholds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and powerful analytical tool for the analysis of Macitentan and its impurities. Its high resolution and sensitivity make it ideal for separating structurally similar compounds, which is often the case with drug-related impurities. The versatility of HPLC allows for the development of specific methods tailored to the unique chemical properties of Macitentan and its potential degradation products or process-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed mode of HPLC for the analysis of Macitentan impurities. In this technique, a non-polar stationary phase is used with a polar mobile phase. Macitentan and its impurities are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The effectiveness of RP-HPLC lies in its ability to resolve a wide range of organic molecules, making it perfectly suited for the complex mixtures often encountered during pharmaceutical analysis. Several stability-indicating RP-HPLC methods have been developed to separate Macitentan from its degradation products formed under various stress conditions such as acidic, basic, oxidative, and thermal degradation.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling much higher pressures. For Macitentan impurity analysis, UHPLC methods can provide a more efficient and sensitive approach, allowing for the detection of trace-level impurities in a shorter timeframe. This is particularly advantageous in high-throughput screening environments and for in-process controls where rapid feedback is crucial. A validated UHPLC method has been established for the quantification of Macitentan and its related substances, demonstrating superior performance in terms of speed and separation efficiency.

The development and optimization of HPLC methods for Macitentan impurity analysis are critical for ensuring reliable and accurate results. This process involves a systematic approach to selecting the appropriate column, mobile phase, and other chromatographic parameters to achieve the desired separation of all potential impurities from the main drug peak and from each other. The goal is to develop a robust and validated method that is stability-indicating, meaning it can accurately measure the drug substance in the presence of its degradation products.

The choice of the stationary phase is a crucial first step in HPLC method development. For Macitentan and its impurities, C8 and C18 columns are the most commonly reported. These columns, with octyl (C8) or octadecyl (C18) ligands bonded to a silica (B1680970) support, provide the necessary hydrophobic interactions for effective separation in reversed-phase mode. The selection between C8 and C18 often depends on the specific hydrophobicity of the impurities being targeted.

| Column Name | Type | Manufacturer | Common Use in Macitentan Analysis |

| Inertsil C8 | C8 | GL Sciences | Separation of Macitentan and its impurities. |

| Inertsil C18 | C18 | GL Sciences | Analysis of Macitentan and related substances. |

| Eclipse Plus C18 | C18 | Agilent | High-resolution separation of impurities. |

| Purospher STAR RP-18e | C18 | Merck | Stability-indicating assays for Macitentan. |

Mobile phase optimization is a critical aspect of method development and involves adjusting the composition and properties of the mobile phase to achieve the desired separation. For the analysis of Macitentan impurities, this typically involves the use of gradient elution, where the composition of the mobile phase is changed over the course of the analysis.

Commonly used mobile phases consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a key parameter that can be adjusted to control the ionization state of Macitentan and its impurities, thereby influencing their retention times. The use of volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is often preferred, especially when the HPLC system is coupled with a mass spectrometer for impurity identification.

The optimization process involves systematically varying the solvent ratios, pH, and gradient profile to achieve optimal resolution between all peaks of interest. This ensures that even closely eluting impurities can be accurately quantified.

Method Development and Optimization

Detection Wavelength Optimization

The selection of an appropriate detection wavelength is a critical step in the development of HPLC methods for Macitentan impurity analysis, as it directly impacts the sensitivity and selectivity of the method. The ideal wavelength is one that provides a good response for both the active pharmaceutical ingredient (API) and its impurities.

Several studies have identified specific wavelengths that are optimal for their respective methods:

215 nm: This wavelength was selected for a method developed on a core-shell column to determine Macitentan and its nine process-related impurities. ijsrst.comjetir.org

217 nm: In one study, the UV-Visible spectrum of Macitentan was examined between 200 and 400 nm, and 217 nm was chosen as the preferred analytical wavelength for its estimation. actascientific.com

220 nm: A Quality by Design (QbD) approach for HPLC method development utilized 220 nm for the analysis of Macitentan and its related substances. scitechnol.com

258 nm: For an HPTLC method, densitometric measurements were performed at 258 nm. samipubco.comsamipubco.com

266 nm: A reverse-phase HPLC method for Macitentan and its degradation impurities was optimized with a detection wavelength of 266 nm. researchgate.netinnovareacademics.ininnovareacademics.in

280 nm: In a study identifying degradation products, chromatograms were monitored at a λmax of 280 nm. bocsci.com

The optimization process often involves injecting solutions of Macitentan and its impurities and scanning them across a range of wavelengths using a photodiode array (PDA) detector. This allows for the selection of a wavelength that ensures adequate sensitivity for the detection and quantification of all relevant compounds, including those present at low levels. ijsrst.com

| Optimized Wavelength | Analytical Method | Reference |

|---|---|---|

| 215 nm | RP-HPLC (Core-Shell Column) | ijsrst.comjetir.org |

| 217 nm | HPLC | actascientific.com |

| 220 nm | HPLC (QbD Approach) | scitechnol.com |

| 258 nm | HPTLC | samipubco.comsamipubco.com |

| 266 nm | RP-HPLC | researchgate.netinnovareacademics.ininnovareacademics.in |

| 280 nm | HPLC | bocsci.com |

Stability-Indicating Method Development

The development of a stability-indicating analytical method is a regulatory requirement and a crucial aspect of drug development and quality control. nih.govactascientific.com Such a method must be able to accurately measure the drug substance in the presence of its impurities, degradants, and any excipients. researchgate.netchrom-china.com For Macitentan, this involves subjecting the drug to various stress conditions to induce degradation and ensuring that the analytical method can resolve the resulting degradation products from the parent drug and other impurities. actascientific.comresearchgate.netchrom-china.com

Forced degradation studies are performed under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, which typically include acidic, basic, oxidative, thermal, and photolytic stress. nih.govactascientific.cominnovareacademics.inchrom-china.com

Acid and Base Hydrolysis: Macitentan has shown significant degradation under both acidic and basic conditions. nih.govresearchgate.netinnovareacademics.inchrom-china.com For example, studies have involved exposing Macitentan to 0.1 M or 5 N hydrochloric acid and 0.1 M or 1 N sodium hydroxide (B78521) at elevated temperatures (e.g., 80°C). innovareacademics.insamipubco.comchrom-china.com

Oxidative Degradation: Oxidative stress is typically induced using hydrogen peroxide (e.g., 3% or 6% H₂O₂). actascientific.comresearchgate.netchrom-china.com Macitentan has been observed to undergo slight degradation under these conditions. researchgate.netinnovareacademics.in

Thermal Degradation: To assess thermal stability, solid Macitentan has been exposed to dry heat, for instance at 80°C for 4 hours or 105°C for 16 hours. actascientific.comresearchgate.netchrom-china.com

Photolytic Degradation: The effect of light is studied by exposing the drug substance to UV and fluorescent light. actascientific.comresearchgate.netchrom-china.com

A successful stability-indicating method will demonstrate the separation of all degradation products from Macitentan and from each other. The specificity of the method is confirmed by assessing peak purity using a photodiode array (PDA) detector, ensuring that the chromatographic peak for Macitentan is homogeneous and not a composite of co-eluting species. ijsrst.com The mass balance is also calculated to ensure that the sum of the assay of the pure drug and the levels of impurities and degradation products is close to 100%, accounting for all the material. researchgate.netchrom-china.com

Quality by Design (QbD) Principles in Method Development

The application of Quality by Design (QbD) principles to analytical method development, often termed Analytical QbD (AQbD), is a systematic approach that begins with predefined objectives and emphasizes understanding the method and its performance over its entire lifecycle. scitechnol.comresearchgate.net This proactive approach aims to build quality into the method, resulting in a more robust and reliable analytical procedure. scitechnol.com

For Macitentan, QbD has been employed to develop HPLC methods for the analysis of the active pharmaceutical ingredient (API) and its related substances. scitechnol.com A key challenge in the analysis of Macitentan is the co-elution of critical impurity pairs. scitechnol.com The QbD approach systematically addresses such challenges.

The AQbD process typically involves the following steps:

Defining the Analytical Target Profile (ATP): This involves establishing the requirements for the method, such as the desired accuracy, precision, and specificity for the quantification of Macitentan impurities.

Risk Assessment: Potential variables that could impact the method's performance are identified and their risk is assessed. For an HPLC method, these can include mobile phase composition, pH, column temperature, and flow rate. scitechnol.com

Method Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically vary the identified critical method parameters to understand their individual and interactive effects on the method's responses (e.g., resolution of critical peaks). scitechnol.com

Establishing a Method Operable Design Region (MODR): The MODR is a multidimensional space of the method parameters within which the method is proven to perform as intended. Operating within the MODR ensures the method's robustness.

Control Strategy and Lifecycle Management: A control strategy is defined to ensure the method consistently operates within the MODR. This includes system suitability tests and other monitoring procedures.

One study successfully applied QbD to develop a robust HPLC method for Macitentan and its related compounds, optimizing the separation of critical impurity pairs. scitechnol.com The optimized method utilized a specific buffer, column, temperature, and gradient elution to achieve the desired separation. scitechnol.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective, and less time-consuming alternative to HPLC for the quantification of Macitentan and the assessment of its stability. samipubco.com HPTLC is an improved and automated form of thin-layer chromatography that provides better resolution and more accurate quantitative measurements. samipubco.com

A stability-indicating HPTLC method has been developed and validated for the determination of Macitentan in its bulk form and tablet dosage. samipubco.comsamipubco.com This method was shown to be specific, sensitive, precise, and accurate for estimating Macitentan in the presence of its degradation products. samipubco.com

Key parameters of a developed HPTLC method for Macitentan include:

Stationary Phase: Silica gel 60 F254 plates are commonly used. samipubco.com

Mobile Phase: A mixture of toluene (B28343) and acetone (B3395972) (e.g., 7:3 v/v) with a small amount of glacial acetic acid has been found to provide good separation of Macitentan from its degradation products. samipubco.comsamipubco.com

Detection: Densitometric analysis is performed at a wavelength where Macitentan shows good absorption, such as 258 nm. samipubco.comsamipubco.com

In forced degradation studies using this HPTLC method, Macitentan was found to be stable under neutral, oxidative, photolytic, and thermal conditions. However, significant degradation was observed under acidic and alkaline conditions, with the appearance of an additional peak at a specific Rf value (e.g., 0.47 ± 0.02), indicating the formation of a degradation product. samipubco.comsamipubco.com The peak purity of the Macitentan spot was confirmed, demonstrating the specificity of the method. samipubco.com

Gas Chromatography (GC)

While High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Macitentan and its non-volatile impurities, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the detection and quantification of volatile and semi-volatile impurities. labcompare.com The use of GC in the analysis of pharmaceutical ingredients is crucial for identifying impurities that may not be amenable to HPLC analysis.

In the context of drug substance manufacturing, GC-MS can be employed to identify and control for volatile organic compounds that may be present as residual solvents or arise from side reactions during synthesis. Regulatory agencies like the FDA recommend GC-MS based methods for the analysis of certain types of impurities in drug products. labcompare.com

For instance, GC-MS methods, often utilizing headspace injection, are standard for the analysis of genotoxic impurities like nitrosamines in various drug substances. labcompare.com While specific applications of GC for Macitentan impurity profiling are less commonly reported in publicly available literature compared to HPLC, the principles remain highly relevant. The technique's high sensitivity and specificity, especially when combined with a mass spectrometer, make it an indispensable tool for ensuring the purity and safety of active pharmaceutical ingredients. labcompare.comchrom-china.com

The methodology would typically involve:

Sample Preparation: Dissolving the Macitentan sample in a suitable solvent. For volatile impurities, headspace analysis, where the vapor above the sample is injected, is a common and efficient technique that minimizes sample preparation and reduces instrument contamination. labcompare.com

GC Separation: The volatile impurities are separated on a capillary column based on their boiling points and interaction with the stationary phase.

MS Detection and Identification: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its positive identification and quantification. chrom-china.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable analytical technique for the structural characterization and identification of Macitentan impurities. daicelpharmastandards.comijsrst.comijsrst.com It is most powerfully used in conjunction with a chromatographic separation technique, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). ijsrst.comijsrst.comlabcompare.com

During the process development of Macitentan, several related substances have been detected by HPLC and subsequently identified using Liquid Chromatography-Mass Spectrometry (LC-MS). ijsrst.comijsrst.com LC-MS allows for the determination of the molecular weight of the impurities as they elute from the HPLC column. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the impurity ions are fragmented, and the resulting fragmentation pattern provides clues to their chemical structure. tandfonline.comcolab.wstandfonline.com

Several process-related impurities of Macitentan have been identified and characterized using spectroscopic techniques including MS. ijsrst.comijsrst.com These impurities were then synthesized and confirmed by spiking them into the sample and analyzing by HPLC. ijsrst.comijsrst.com

Forced degradation studies also rely heavily on MS for the characterization of degradation products. tandfonline.comcolab.ws For example, LC-MS/MS has been used to identify the structures of degradation products formed under various stress conditions. tandfonline.comtandfonline.com In one study, a UPLC-MS/MS method was developed for the determination of Macitentan, monitoring the mass transition from a precursor ion to a product ion (m/z 589.1→203.3) for quantification. bg.ac.rsresearchgate.net

The ionization source is a key component of the MS system. For Macitentan and its impurities, which are relatively polar molecules, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used in the positive ion mode. bocsci.comcolab.wsbg.ac.rs

| Technique | Application in Macitentan Impurity Analysis | Key Findings/Capabilities | References |

|---|---|---|---|

| LC-MS | Identification of process-related and degradation impurities. | Provides molecular weight information of eluted compounds. Four process-related impurities were identified in the crude material. | ijsrst.comijsrst.com |

| LC-MS/MS | Structural characterization of degradation products. Quantitative analysis. | Provides fragmentation patterns for structural elucidation. Used to identify degradation products from forced degradation studies. A UPLC-MS/MS method quantified Macitentan via the m/z 589.1→203.3 transition. | tandfonline.comcolab.wstandfonline.combg.ac.rsresearchgate.net |

| GC-MS | Analysis of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds. Recommended for certain types of genotoxic impurities. | labcompare.comchrom-china.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of macitentan impurities. daicelpharmastandards.comijsrst.comijsrst.com This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass detection prowess of mass spectrometry. In the analysis of macitentan, reversed-phase HPLC is commonly utilized to separate the parent drug from its various process-related impurities and degradation products. researchgate.netresearchgate.net

During process development, four significant process-related impurities of macitentan were detected using HPLC and subsequently identified by LC-MS. ijsrst.comijsrst.com These impurities were observed in the final crude material at levels ranging from 0.20% to 0.50%. ijsrst.comijsrst.com The use of LC-MS allowed for the determination of the relative molecular masses of these unknown peaks, which appeared at relative retention times (RRT) of 0.10, 1.50, 1.60, and 0.50. ijsrst.com Based on the molecular mass data obtained from LC-MS, probable structures for these impurities were predicted. ijsrst.com

For instance, a study successfully developed a stability-indicating RP-HPLC method capable of separating macitentan and its impurities within a 48-minute runtime, without interference from solvents or excipients. researchgate.net Another study employed an LC-MS compatible method using a C18 column and a mobile phase consisting of volatile buffers like 0.1% v/v formic acid and methanol, which is crucial for subsequent mass spectrometric analysis. tandfonline.com The development of such LC-MS methods is essential for routine quality control and stability testing of macitentan. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more detailed structural information and enhanced selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. researchgate.net This technique involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. ual.es This process provides valuable data for the structural elucidation of unknown impurities. researcher.life

In the context of macitentan, LC-MS/MS has been instrumental in identifying and characterizing degradation products formed under various stress conditions. tandfonline.comnih.gov One study utilized an LC-MS/MS system to analyze stressed samples of macitentan, leading to the identification of nine degradation products. tandfonline.com The method was transferred from a validated HPLC method, and since it was already LC-MS compatible, no further optimization of the liquid chromatography component was needed. tandfonline.com

The LC-MS/MS system used often incorporates an electrospray ionization (ESI) source to ionize the separated compounds before they enter the mass analyzer. tandfonline.com The data acquisition is typically performed in full scan mode to capture all ions within a specified mass range, and the resulting fragmentation patterns are analyzed to propose chemical structures for the degradation products. tandfonline.comresearchgate.net The ability to obtain detailed fragmentation patterns is a key advantage of LC-MS/MS in impurity profiling. researchgate.net

Accurate Mass Measurements

Accurate mass measurements, typically achieved with high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF), are critical for determining the elemental composition of macitentan impurities. researchgate.netlongdom.org Unlike nominal mass measurements, which provide the integer mass of a molecule, accurate mass measurements can determine the mass with high precision (often to several decimal places). lgcstandards.com This precision allows for the confident assignment of elemental formulas to unknown impurities. ual.es

In the characterization of macitentan degradation products, accurate mass data from LC-MS/QTOF analysis was used to establish their fragmentation patterns and elemental compositions. researchgate.net This information, combined with the fragmentation patterns, allows for the confident elucidation of the structures of the degradation products. researcher.liferesearchgate.net For example, a study on macitentan degradation products identified and characterized ten different products using LC-MS/MS with accurate mass measurements. nih.gov This level of detail is crucial for understanding the degradation pathways of the drug.

The following table showcases the level of precision offered by accurate mass measurements for Macitentan:

| Parameter | Value |

| Molecular Formula | C₁₉H₂₀Br₂N₆O₄S |

| Average Molecular Weight | 588.27 g/mol |

| Monoisotopic Molecular Weight | 585.9633 g/mol |

| This interactive table provides a clear comparison between the average and the highly precise monoisotopic molecular weight of Macitentan. |

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments is a powerful tool for the structural elucidation of macitentan impurities. daicelpharmastandards.comijsrst.com When a precursor ion of an impurity is selected and fragmented, it breaks down into smaller, charged fragments in a predictable manner. longdom.org By analyzing the masses of these fragment ions, it is possible to deduce the structure of the original molecule. researchgate.net

The fragmentation patterns of macitentan and its impurities are often compared to propose structures for the unknowns. researchgate.netcolab.ws For instance, the product ions of protonated degradation products can be compared with the product ions of protonated macitentan to assign the most probable structures. colab.ws This comparative analysis helps in identifying the specific structural modifications that led to the formation of the impurity.

Several studies have successfully used this approach to characterize macitentan degradation products. nih.govresearchgate.net In one such study, seven degradation products and one process-related impurity were characterized by UHPLC/electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS). colab.ws The fragmentation of the [M+H]⁺ ions of both macitentan and its degradation products was studied to elucidate their structures. colab.ws The most probable mechanisms for the formation of these degradation products were also proposed based on the fragmentation data. colab.ws

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is widely used in the LC-MS analysis of macitentan and its impurities. samipubco.com It is particularly well-suited for the analysis of polar and thermally labile molecules, as it minimizes fragmentation during the ionization process, often yielding intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). bocsci.com

In the analysis of macitentan impurities, ESI is typically used in positive ion mode to generate protonated molecules ([M+H]⁺) of the drug and its related substances. bocsci.comlookchem.com The optimized ESI source parameters, such as capillary voltage, fragmentor voltage, and drying gas temperature, are crucial for achieving optimal ionization and sensitivity. bocsci.com For example, in one method, the optimized ESI parameters included a fragmentor voltage of 80 V, a capillary voltage of 3600 V, and a skimmer voltage of 70 V, with high-purity nitrogen used as the drying and nebulizing gas. bocsci.com

The use of ESI allows for the sensitive detection of macitentan impurities at low concentrations, which is essential for meeting regulatory requirements. researchgate.net The soft nature of the ionization also ensures that the molecular weight information is preserved, which is a critical first step in the identification process. bocsci.com

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. ual.esnih.gov This combination offers several advantages for the analysis of macitentan impurities, including high mass accuracy, high resolution, and the ability to perform MS/MS experiments. researchgate.netual.es

The quadrupole can be used to select a specific precursor ion, which is then fragmented in a collision cell. nih.gov The resulting product ions are then analyzed by the TOF mass analyzer, which provides high-resolution and accurate mass measurements of the fragments. ual.es This capability is invaluable for the structural elucidation of unknown impurities. colab.ws

Several studies have utilized LC-Q-TOF-MS/MS for the identification and characterization of macitentan degradation products. researchgate.netcolab.ws For example, one study employed a rapid gradient HPLC method combined with Q-TOF-ESI-MS/MS to identify stressed degradation products of a similar compound, highlighting the power of this technique. colab.ws The use of Q-TOF allows for the confident identification of impurities by providing both accurate mass measurements for elemental composition determination and detailed fragmentation patterns for structural elucidation. researchgate.netcolab.ws

Spectroscopic Characterization

In addition to mass spectrometry, other spectroscopic techniques are used to confirm the structures of synthesized macitentan impurities. ijsrst.comijsrst.com Once an impurity has been identified and synthesized, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed for unambiguous structural confirmation. daicelpharmastandards.com

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. ijsrst.com This information is used to piece together the molecular structure. For instance, in the characterization of four synthesized macitentan process-related impurities, ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra were recorded to confirm their predicted structures. ijsrst.com

A comprehensive Certificate of Analysis (CoA) for macitentan impurity standards will typically include data from various techniques, including ¹H NMR, ¹³C NMR, IR, and MASS analysis, along with HPLC purity data. daicelpharmastandards.com This multi-technique approach ensures the definitive characterization of the impurity standards, which are then used for analytical method validation and routine quality control. ijsrst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including Macitentan and its impurities. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Macitentan impurities, specific chemical shifts (δ) in parts per million (ppm) can indicate the presence of degradation products or process-related impurities. For instance, the presence of specific signals can confirm the structure of known impurities. cleanchemlab.comgoogle.com One study reported the following ¹H NMR data for Macitentan in CDCl₃: δ 8.51 (s, 2H), 8.49 (s, 1H), 7.58-7.63 (m, 2H), 7.16-7.21 (m, 2H), 6.88 (s, 1H), 5.61 (t, J=6.2Hz, 1H), 4.72-4.76 (m, 2H), 4.62-4.66 (m, 2H), 2.99 (t, J=6.8Hz, 2H), 1.50-1.66 (m, 2H), 0.97 (t, J=7.2Hz, 3H). google.com Another investigation in CDCl₃ showed similar peaks. researchgate.net Two-dimensional NMR techniques, such as ROESY, have been used to study the conformation of Macitentan in an aqueous environment by observing intramolecular proton interactions. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in a specific electronic environment gives a distinct signal. For Macitentan, reported ¹³C NMR data in DMSO includes peaks at δ 12.41, 21.63, 45.75, 120.26, 120.93, 131.50, 133.38, 136.21, 155.26, 156.73, and 164.76. researchgate.net In CDCl₃, the chemical shifts were observed at δ 11.65, 22.73, 46.09, 65.37, 66.03, 104.95, and 112.55. researchgate.net Certificates of analysis for Macitentan impurity standards often include detailed ¹H NMR and ¹³C NMR data to confirm the structure of the specific impurity. daicelpharmastandards.com

Table 1: Representative NMR Data for Macitentan

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H | CDCl₃ | 8.51, 8.49, 7.58-7.63, 7.16-7.21, 6.88, 5.61, 4.72-4.76, 4.62-4.66, 2.99, 1.50-1.66, 0.97 google.com |

| ¹³C | DMSO | 12.41, 21.63, 45.75, 120.26, 120.93, 131.50, 133.38, 136.21, 155.26, 156.73, 164.76 researchgate.net |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a quantitative analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution. ijpir.com It is a simple, rapid, and moderately specific method for the determination of Macitentan and its impurities. ijpir.comajpaonline.com

The wavelength of maximum absorbance (λmax) is a key parameter determined during method development. For Macitentan, the λmax has been reported at various wavelengths depending on the solvent used. In one study using 0.1N HCl, the λmax was determined to be 274 nm. ijprt.com Another study using a mobile phase of acetonitrile and water (95:5 v/v) selected an analytical wavelength of 217 nm. actascientific.com A separate method development effort identified 258 nm as the optimal wavelength for densitometric measurements in HPTLC analysis. samipubco.com Furthermore, a spectrophotometric method for determining Macitentan in human plasma utilized a wavelength of 269 nm. natprobiotech.comresearchgate.net The selection of the detection wavelength is crucial for achieving the desired sensitivity and selectivity for the analysis of Macitentan and its impurities. samipubco.comresearchgate.net

Table 2: Reported λmax Values for Macitentan in Different Solvents

| Solvent/Mobile Phase | λmax (nm) | Reference |

|---|---|---|

| 0.1N HCl | 274 | ijprt.com |

| Acetonitrile: Water (95:5 v/v) | 217 | actascientific.com |

| Toluene: Acetone (7:3 v/v) with Glacial Acetic Acid (HPTLC) | 258 | samipubco.com |

| Human Plasma | 269 | natprobiotech.comresearchgate.net |

Analytical Method Validation (ICH Guidelines)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the guidelines established by the International Council for Harmonisation (ICH). chrom-china.comchrom-china.comcolab.ws This validation process assesses various parameters to demonstrate the method's reliability, accuracy, and precision. researchgate.netijprt.comsamipubco.comresearchgate.netchrom-china.comcolab.ws

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Several studies have established the linearity of analytical methods for Macitentan and its impurities. For a UV-spectrophotometric method, linearity was observed in the range of 10-70 µg/ml with a regression equation of y = 0.0114x - 0.0042 and a correlation coefficient (R²) of 0.9991. ijprt.com An RP-HPLC method demonstrated linearity for impurities in the range of 0.45-2.25 µg/ml. innovareacademics.in Another RP-HPLC method for Macitentan showed linearity over a concentration range of 30–150 ppm with an r² of 0.9999. jetir.org A stability-indicating HPTLC method was found to be linear in the range of 150-600 ng/band. samipubco.com

Table 3: Linearity and Range Data for Macitentan Impurity Analysis

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| UV-Spectrophotometry | Macitentan | 10-70 µg/ml | 0.9991 | ijprt.com |

| RP-HPLC | Macitentan Impurities | 0.45-2.25 µg/ml | >0.998 | innovareacademics.in |

| RP-HPLC | Macitentan | 30–150 ppm | 0.9999 | jetir.org |

| HPTLC | Macitentan | 150-600 ng/band | - | samipubco.com |

| RP-HPLC | Macitentan and Impurities | 0.1002–24.3486 μg/mL | ≥ 0.9966 | chrom-china.comresearchgate.net |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies.

For an RP-HPLC method, the %RSD for precision was less than 5%. innovareacademics.in The accuracy, determined by recovery studies at different concentration levels (LOQ, 50%, 100%, and 150%), was found to be within the limit of 80-120%. innovareacademics.in Another RP-HPLC method reported an accuracy between 98.9% and 101.6%. jetir.org In a separate study, recoveries for impurities ranged from 85% to 115%. chrom-china.comresearchgate.net For a UV-spectrophotometric method, the %RSD for validation parameters was less than 2%, and accuracy was determined at 50%, 100%, and 150% levels of the standard solution. ijprt.com

Table 4: Precision and Accuracy Data for Macitentan Impurity Analysis

| Analytical Method | Parameter | Finding | Reference |

|---|---|---|---|

| RP-HPLC | Precision (%RSD) | <5% | innovareacademics.in |

| RP-HPLC | Accuracy (% Recovery) | 80-120% | innovareacademics.in |

| RP-HPLC | Accuracy | 98.9-101.6% | jetir.org |

| RP-HPLC | Accuracy (% Recovery) | 85-115% | chrom-china.comresearchgate.net |

| UV-Spectrophotometry | Precision (%RSD) | <2% | ijprt.com |

| HPTLC | Precision (%RSD) | - | samipubco.com |

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample.

The specificity of methods for Macitentan impurity analysis is often demonstrated through forced degradation studies. ijsrst.com In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netinnovareacademics.inijsrst.com The analytical method is then used to show that the peak for Macitentan is well-resolved from any peaks of the degradation products, demonstrating the stability-indicating nature of the method. jetir.orgijsrst.com For example, one RP-HPLC method showed that Macitentan undergoes extensive degradation in acidic and basic conditions and slight degradation under oxidative conditions, with the method being able to separate the drug from its impurities. researchgate.netinnovareacademics.in The use of a photodiode array (PDA) detector can further confirm peak purity and homogeneity. samipubco.comijsrst.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

For analytical methods developed for Macitentan impurities, robustness is evaluated by intentionally varying parameters such as flow rate, column temperature, and mobile phase composition. innovareacademics.injetir.org In one study, small changes in flow rate, column oven temperature, wavelength, and filters did not result in any significant changes in the analytical results, indicating the method's robustness. jetir.org Another study also reported that their developed RP-HPLC method was robust. researchgate.netinnovareacademics.in The results of robustness studies should demonstrate that the method is reliable for routine analysis. chrom-china.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These parameters are essential for determining the sensitivity of methods used for analyzing Macitentan and its impurities.

The determination of LOD and LOQ is often carried out in accordance with International Conference on Harmonisation (ICH) Q2 (R1) guidelines. ijsrst.com Common methods include the calibration curve method, which relies on the standard deviation of the response (σ) and the slope (S) of the calibration curve. ijsrst.com The formulas LOD = 3.3 × σ/S and LOQ = 10 × σ/S are frequently used for this purpose. samipubco.comactascientific.com

In one validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for Macitentan and nine of its process-related impurities, the LOD and LOQ values were determined as a percentage of a 500 µg/mL test concentration. The LOD for the impurities was found to be in the range of 0.012% to 0.013%, while the LOQ ranged from 0.036% to 0.038%. ijsrst.com Another RP-HPLC method reported an LOD of 0.15 µg/mL and an LOQ of 0.45 µg/mL for specific Macitentan impurities, including MCA-01 and MCA-02. innovareacademics.inresearchgate.net A separate stability-indicating LC method established an even lower LOD of 0.005 µg/ml and an LOQ of 0.01 µg/ml for Macitentan. actascientific.com

The low values reported for LOD and LOQ across different studies demonstrate that the developed analytical methods are highly sensitive and capable of detecting and quantifying Macitentan impurities at very low concentrations. innovareacademics.in

| Compound | LOD | LOQ | Method | Reference |

| Macitentan Impurities (Imp-1 to Imp-9) | 0.012-0.013% | 0.036-0.038% | RP-HPLC | ijsrst.com |

| Macitentan Impurity MCA-01 | 0.15 µg/mL | 0.45 µg/mL | RP-HPLC | innovareacademics.inresearchgate.net |

| Macitentan Impurity MCA-02 | 0.15 µg/mL | 0.45 µg/mL | RP-HPLC | innovareacademics.inresearchgate.net |

| Macitentan Degradation Impurity | 0.15 µg/mL | 0.45 µg/mL | RP-HPLC | innovareacademics.inresearchgate.net |

| Macitentan | 0.005 µg/mL | 0.01 µg/mL | LC | actascientific.com |

Recovery Studies

Recovery studies are performed to assess the accuracy of an analytical method. This involves adding a known amount of the impurity (spiking) to a sample matrix and measuring the amount recovered by the analytical method. The results are typically expressed as a percentage of the amount added.

For Macitentan impurity analysis, accuracy is commonly determined by spiking the drug substance or product with known impurities at various concentration levels. ijsrst.com Studies have evaluated recovery at levels such as LOQ, 50%, 100%, and 150% of the specified limit for each impurity. ijsrst.cominnovareacademics.inresearchgate.net

The acceptance criteria for recovery are generally within a range that ensures the method's accuracy. For instance, one study reported that the recovery for individual impurities at each level was between 91% and 106%. innovareacademics.in Other validated methods have demonstrated recovery ranges from 85% to 115%. nih.govchrom-china.comccspublishing.org.cn A study focused on a combined formulation of Tadalafil and Macitentan showed a recovery for Macitentan between 98.57% and 101.10%. tandfonline.com Furthermore, a UPLC-MS/MS method for Macitentan reported an average recovery value of 99.7%. bg.ac.rs These high recovery rates confirm that the analytical methods are accurate for the quantification of Macitentan impurities.

| Method | Spiking Levels | Recovery Range (%) | Reference |

| RP-HPLC | LOQ, 50%, 100%, 150% | 91-106 | innovareacademics.inresearchgate.net |

| RP-HPLC | Not Specified | 85-115 | nih.govchrom-china.comccspublishing.org.cn |

| RP-HPLC | 50%, 100%, 150% | 98.57-101.10 | tandfonline.com |

| UPLC-MS/MS | Not Specified | 99.7 (average) | bg.ac.rs |

Peak Purity Analysis (e.g., Diode-Array Detection)

Peak purity analysis is a critical step in method validation, ensuring that the chromatographic peak of an analyte is not co-eluting with other compounds, such as impurities or degradation products. This is particularly important for stability-indicating methods. A common and powerful tool for this purpose is the Photodiode Array (PDA) or Diode-Array Detector (DAD).

A PDA detector acquires spectra across a range of wavelengths at every point of a chromatogram. This allows for the assessment of the spectral homogeneity of a peak. ijsrst.comresearchgate.net In the analysis of Macitentan and its impurities, a PDA detector is frequently employed to confirm the purity of the Macitentan peak, especially in samples subjected to forced degradation (stress testing). ijsrst.com

The analysis software compares the spectra within the peak to determine a "purity angle" and a "purity threshold". A peak is considered pure if the purity angle is less than the purity threshold. researchgate.net In some methods, a peak purity index is used, with an index above 995 considered acceptable. tandfonline.com Another approach described in a patent for Macitentan impurity analysis states that the peak purities of the main peak and all impurity peaks were 1.0, indicating complete purity. google.com The use of PDA detection confirms the specificity of the analytical method and ensures that the quantification of Macitentan is not affected by the presence of underlying impurities. ijsrst.comresearchgate.net

Strategies for Impurity Control and Management

Optimization of Synthetic Pathways

The formation of process-related impurities, such as unreacted starting materials, intermediates, or byproducts from side reactions, can be minimized by fine-tuning the reaction conditions. bocsci.com

Reaction temperature is a critical parameter that can significantly influence reaction kinetics, yield, and the impurity profile. Optimizing temperature helps to reduce side reactions and prevent the thermal degradation of intermediates. bocsci.com For instance, certain processes for preparing Macitentan (B1675890) intermediates have been found to generate impurities when conducted at high temperatures (e.g., 100-105°C) for extended periods. google.com Conversely, novel processes have defined specific, optimized temperature ranges to improve purity and yield. One synthetic step is conducted at 90–100°C, while another, the final coupling step, is performed at 60–75°C. acs.org In some patented methods, reaction temperatures are carefully controlled within ranges such as 90-110°C or a much lower 10-15°C depending on the specific transformation step. google.com The final crystallization and drying steps are also temperature-controlled, for example, at 50-55°C, to ensure the stability of the final product. google.com Studies on the forced degradation of Macitentan have also highlighted its sensitivity to thermal stress, with notable degradation occurring at 80°C, underscoring the need for strict temperature control throughout the manufacturing and storage process. samipubco.comresearchgate.net

Table 1: Temperature Parameters in Macitentan Synthesis and Degradation Studies

| Process Step | Temperature Range (°C) | Observation | Source(s) |

|---|---|---|---|

| Intermediate Synthesis | 100-105 | Extended duration at this temperature leads to impurity formation. | google.com |

| Intermediate Synthesis | 90-110 | Optimized temperature range for specific reaction. | google.com |

| Intermediate Synthesis | 90-100 | Introduction of ethylene-glycol side chain. | acs.org |

| Final Coupling Reaction | 60-75 | Attachment of the substituted pyrimidine (B1678525). | acs.org |

| Final Coupling Reaction | 30-65 | Preferred reaction temperature in an optimized process. | google.com |

| Purification/Drying | 50-55 | Drying of the final product under vacuum. | google.com |

The duration of a chemical reaction is another key factor influencing the formation of impurities. Insufficient reaction times can lead to high levels of residual starting materials or intermediates, while excessively long periods, especially at elevated temperatures, can promote the formation of degradation products and byproducts. google.com A prior art process requiring 70 hours for a key step was deemed industrially unfeasible due to the resulting impurities. google.com More optimized processes have significantly reduced reaction times; for example, one key step is completed in 12-14 hours, followed by work-up steps of 1 to 3 hours. google.com Other reported methods specify reaction times ranging from 2 to 48 hours, depending on the specific synthetic transformation. acs.orggoogle.com Kinetic studies, where samples are analyzed at regular intervals (e.g., every 10 minutes), are employed to understand the rate of degradation and formation of impurities, allowing for precise determination of the optimal reaction endpoint. samipubco.com

Table 2: Comparison of Reaction Times in Macitentan Synthesis

| Process | Step | Reaction Time | Outcome | Source(s) |

|---|---|---|---|---|

| Prior Art | Intermediate Condensation | 70 hours | Not industrially feasible, formation of impurities. | google.com |

| Patented Process | Intermediate Condensation | 12-14 hours | Improved, industrially feasible process. | google.com |

| Patented Process | Final Coupling Reaction | 2 hours | Efficient conversion to final product. | google.com |

| Laboratory Scale | Intermediate Synthesis | 24-70 hours | Range for ethylene-glycol side chain introduction. | acs.org |

The choice of base or catalyst is crucial for driving the desired reaction efficiently and selectively. In the synthesis of Macitentan, various bases are used to facilitate key coupling steps. Common bases include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). acs.org However, the use of sodium hydride on a commercial scale is often considered a safety risk due to its high flammability. justia.com Research has explored alternative catalysts and bases to improve safety and efficiency. researchgate.net For example, potassium carbonate has been successfully used as a base in tetrahydrofuran (B95107) (THF) at 50°C. researchgate.net Other processes have utilized tripotassium phosphate (B84403) or a combination of sodium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. justia.com The optimization of the catalytic system, including the choice of base and solvent, has been shown to significantly improve reaction yield and purity. researchgate.net Furthermore, advanced organic catalysis, such as using N-heterocyclic carbenes (NHCs), has been explored for the modification of the sulfonamide moiety present in Macitentan, indicating a potential avenue for highly selective and efficient synthesis that could minimize related impurities. ntu.edu.sg

The implementation of Process Analytical Technology (PAT) is a modern strategy for impurity control. Real-time analytical monitoring, using techniques such as in-line High-Performance Liquid Chromatography (HPLC) or Near-Infrared (NIR) spectroscopy, allows for the continuous tracking of reaction progress. bocsci.com This approach enables the detection of impurities as they form, providing an opportunity to adjust reaction parameters promptly to maintain control over the impurity profile. bocsci.com Analytical techniques like HPLC coupled with mass spectrometry (MS) are indispensable for the identification and quantification of impurities throughout the development process. daicelpharmastandards.comcolab.ws The development of robust, stability-indicating HPLC methods is a prerequisite for accurately profiling impurities in both the drug substance and the final dosage form. researchgate.net An Analytical Quality by Design (AQbD) approach can be used to develop highly robust analytical methods that ensure reliable performance for quality control throughout the product lifecycle. researchgate.net

Improvement of Purification Processes

Even with an optimized synthetic pathway, impurities will be present in the crude product. Therefore, efficient purification processes are essential to achieve the high purity required for pharmaceutical use.

Crystallization is the primary method for purifying the final Macitentan API. The goal is to employ a solvent system in which Macitentan has lower solubility than the impurities, particularly at lower temperatures, allowing it to crystallize selectively while impurities remain in the mother liquor. bocsci.com Recrystallization from methanol (B129727) or mixtures of acetonitrile (B52724) and water are commonly reported methods. google.comacs.org

The effectiveness of crystallization depends heavily on controlling the process parameters. A key strategy is to carefully regulate the cooling rate, as rapid cooling can lead to the entrapment of impurities within the crystal lattice. bocsci.com A patented high-purity refining process involves dissolving crude Macitentan in a hot solvent, followed by a segmented cooling profile: the solution is first cooled to 45-55°C and held for 1-2 hours, then further cooled to 20-30°C and held for another 1-2 hours before filtration. google.com This stepwise cooling method facilitates the growth of pure crystals and has been shown to yield Macitentan with a purity exceeding 99.9%. google.com Other methods focus on preparing specific, thermodynamically stable polymorphic forms through controlled crystallization to ensure consistency and quality. google.com

Table 3: Controlled Crystallization Parameters for Macitentan Purification

| Solvent System | Key Process Parameters | Resulting Purity | Source(s) |

|---|---|---|---|

| Acetonitrile / Water | Cooling from 70-75°C to 50-55°C before adding water. | >99.5% | google.com |

| Methylene Chloride / Methanol | Dissolution in chloro solvent, followed by addition of alcohol solvent. | Not specified | justia.com |

| Methanol | Simple recrystallization. | Not specified | acs.orggoogle.com |

| Ethyl Acetate (B1210297) / Methanol or n-Hexane | Segmented cooling (45-55°C, then 20-30°C), activated carbon treatment. | >99.9% | google.com |

Fractional Distillation for Volatile Impurities

Fractional distillation is a fundamental and widely used separation technique in the pharmaceutical industry for the purification of compounds, including active pharmaceutical ingredients (APIs) like Macitentan. researchgate.netfastercapital.com This method is particularly effective for removing volatile impurities from the desired product by exploiting differences in their boiling points. researchgate.netneonickel.com

The process involves heating a liquid mixture to create vapor, which is then cooled and condensed back into a liquid. neonickel.comfiveable.me In fractional distillation, a fractionating column is used to provide a large surface area, through trays or packing material, for repeated cycles of vaporization and condensation. researchgate.netneonickel.com This allows for a more efficient separation of components with close boiling points, which is often necessary in pharmaceutical manufacturing to achieve the high purity levels required for safety and efficacy. fiveable.me The efficiency of the separation is influenced by factors such as the height, diameter, and packing of the column, as well as the operational pressure and temperature. researchgate.net

In the context of Macitentan synthesis, fractional distillation can be employed to purify solvents and remove volatile reagents or by-products. fastercapital.combocsci.com The selection of this method is crucial when dealing with thermally stable compounds where impurities have a sufficiently different volatility compared to the API or its intermediates. researchgate.net

Impurity Profile Tracking Throughout Drug Development

A comprehensive understanding of a drug's impurity profile is a regulatory necessity and a cornerstone of ensuring product quality and patient safety. researchgate.nettandfonline.com For Macitentan, this involves the systematic identification, quantification, and monitoring of impurities from early development through to commercial manufacturing. pharmuni.comchrom-china.com

Forced degradation studies are a key component of this process, where Macitentan is subjected to various stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis. chrom-china.comnih.govresearchgate.net These studies help to identify potential degradation products that could form during the manufacturing process or upon storage. researchgate.netchrom-china.com Research has shown that Macitentan is particularly susceptible to degradation in acidic and alkaline environments, as well as under thermal stress. chrom-china.comnih.govresearchgate.net

Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), are employed to separate and quantify Macitentan and its impurities. researchgate.netchrom-china.com Stability-indicating HPLC methods have been developed to effectively separate the drug from its degradation products and process-related impurities, ensuring that the analytical method is specific and reliable. chrom-china.comnih.govresearchgate.net During the development of Macitentan, several process-related impurities and degradation products have been identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). ijsrst.com

The impurity profile of Macitentan can be influenced by the specific synthetic route chosen. researchgate.net Different synthetic pathways can lead to the formation of different types and levels of impurities. Therefore, tracking the impurity profile is an ongoing process that must be re-evaluated whenever significant changes are made to the manufacturing process, including changes in raw materials, equipment, or production scale. nih.gov

Table 1: Key Findings from Macitentan Impurity Profiling Studies

| Study Focus | Analytical Method | Key Findings | Citations |

| Impurity Profiling in Tablets | Stability-Indicating RP-HPLC | Macitentan is sensitive to acid/alkali hydrolysis and thermal stress. The developed method effectively separates the drug from its impurities. | chrom-china.comnih.govresearchgate.net |

| Identification of Process-Related Impurities | HPLC and LC-MS | Four significant related substances were detected and characterized during process development. | ijsrst.com |

| Forced Degradation Studies | HPTLC | Degradation products were observed under acidic and alkaline conditions. | samipubco.com |

| Overall Impurity Review | Literature Review | 35 related compounds were identified, with some being metabolites, degradation products, and process-related impurities. | researchgate.net |